molecular formula C18H22N4OS2 B3649424 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B3649424
M. Wt: 374.5 g/mol
InChI Key: GFRBEVJGVMCGCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a thiadiazole ring and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition can disrupt the survival of urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its combination of the thiadiazole ring and the dihydroquinoline moiety, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS2/c1-10-6-13-12(3)8-18(4,5)22(14(13)7-11(10)2)15(23)9-24-17-21-20-16(19)25-17/h6-8H,9H2,1-5H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRBEVJGVMCGCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 2
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 5
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

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